Ceftolozane

Beschreibung

Eigenschaften

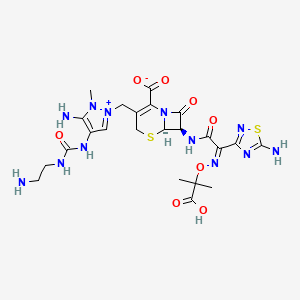

IUPAC Name |

(6R,7R)-3-[[3-amino-4-(2-aminoethylcarbamoylamino)-2-methylpyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N12O8S2/c1-23(2,20(40)41)43-31-11(15-30-21(26)45-32-15)16(36)29-12-17(37)35-13(19(38)39)9(8-44-18(12)35)6-34-7-10(14(25)33(34)3)28-22(42)27-5-4-24/h7,12,18,25H,4-6,8,24H2,1-3H3,(H7,26,27,28,29,30,32,36,38,39,40,41,42)/b31-11-/t12-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFNIHVVXRKLEF-DCZLAGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC(=C(N4C)N)NC(=O)NCCN)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N12O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901031217 | |

| Record name | Ceftolozane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689293-68-3 | |

| Record name | Ceftolozane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=689293-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ceftolozane [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0689293683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ceftolozane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09050 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ceftolozane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901031217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTOLOZANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37A4IES95Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Structure-Activity Relationship of Ceftolozane and Its Analogs: A Technical Guide

Executive Summary: Ceftolozane is a fifth-generation cephalosporin antibiotic renowned for its potent activity against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa.[1][2][3] Its unique chemical structure, featuring a modified C-3 side chain, allows it to evade common resistance mechanisms such as efflux pumps and hydrolysis by chromosomal AmpC β-lactamases.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, detailing its mechanism of action, interaction with bacterial resistance elements, and the experimental protocols used for its evaluation. Quantitative data on its antimicrobial activity and target affinity are presented, alongside visualizations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction to this compound

Chemical Structure and Novelty

This compound (formerly FR264205) is a novel oxyimino-aminothiazolyl cephalosporin. Its structure is chemically similar to that of ceftazidime, but with a critical modification at the 3-position of the cephem nucleus. This position features a bulky and complex pyrazole group, which is fundamental to its enhanced antibacterial profile. Specifically, the introduction of amino groups to the 4-position of the 3-amino-2-methylpyrazole side chain was a key step in enhancing its activity against P. aeruginosa. This modification confers potent antipseudomonal activity and provides steric hindrance that protects the β-lactam ring from degradation by certain β-lactamases.

Mechanism of Action

Like all β-lactam antibiotics, this compound's mechanism of action is the inhibition of bacterial cell wall biosynthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes required for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death. This compound exhibits a particularly high affinity for PBP1b, PBP1c, PBP2, and PBP3 of P. aeruginosa and Escherichia coli. Its potent inhibition of PBP3, a primary target, is a key contributor to its bactericidal activity.

Spectrum of Activity

This compound, typically combined with the β-lactamase inhibitor tazobactam, demonstrates a broad spectrum of activity against Gram-negative bacteria. It is highly potent against P. aeruginosa, including strains resistant to carbapenems, piperacillin/tazobactam, and ceftazidime. The addition of tazobactam extends its activity to include many Enterobacteriaceae that produce extended-spectrum β-lactamases (ESBLs), such as E. coli and Klebsiella pneumoniae. However, its activity is compromised against bacteria that produce serine carbapenemases (like KPC) and metallo-β-lactamases (like VIM, IMP, and NDM).

Core Structure-Activity Relationships (SAR)

The potent and targeted activity of this compound is a direct result of specific chemical features integrated into the cephalosporin scaffold.

The C-7 Acylamino Side Chain

The (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-{[(2-carboxypropan-2-yl)oxy]imino}acetyl]amino side chain at the C-7 position is a feature shared with other advanced-generation cephalosporins. This group is crucial for providing a broad spectrum of activity against Gram-negative bacteria by conferring high affinity for essential PBPs. The oxyimino moiety, in particular, enhances stability against some common β-lactamases.

The C-3 Side Chain: The Key to Anti-Pseudomonal Potency

The defining feature of this compound is its large and complex C-3 side chain: (5-amino-4-{[(2-aminoethyl)carbamoyl]amino}-1-methyl-1H-pyrazol-2-ium-2-yl)methyl. SAR studies leading to the discovery of this compound (FR264205) revealed that introducing various amino groups to the 4-position of a 3-amino-2-methylpyrazole cephalosporin C-3 side chain significantly enhanced MIC values against multiple P. aeruginosa strains. This side chain is responsible for several key properties:

-

Enhanced AmpC Stability: The bulky nature of the pyrazole ring provides steric hindrance, making this compound a poor substrate for the chromosomal AmpC β-lactamase of P. aeruginosa, a common mechanism of resistance to other cephalosporins like ceftazidime.

-

Efflux Pump Evasion: this compound is not a significant substrate for the major MexAB-OprM efflux pump in P. aeruginosa, another critical advantage over other antibiotics.

-

Potent PBP Affinity: The overall structure contributes to the high binding affinity for key P. aeruginosa PBPs.

Quantitative Analysis of this compound and Analogs

The following tables summarize the in vitro activity of this compound/Tazobactam against key pathogens. Data for specific analogs are limited in publicly available literature, so comparisons are made against relevant existing agents.

Table 1: In Vitro Activity of this compound/Tazobactam against Pseudomonas aeruginosa

| Compound/Agent | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility (%) | Reference(s) |

| This compound/Tazobactam | 0.5 | 2 | 97.0 | |

| This compound/Tazobactam | 0.5 | >32 | 91.7 | |

| Ceftazidime/Avibactam | 1.5 | - | 94.0 | |

| Meropenem | - | - | - | - |

| Piperacillin/Tazobactam | - | - | - | - |

Table 2: In Vitro Activity of this compound/Tazobactam against Enterobacteriaceae

| Organism | Compound | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility (%) | Reference(s) |

| All Enterobacteriaceae | This compound/Tazobactam | 0.25 | 1 | - | |

| ESBL-producing E. coli | This compound/Tazobactam | 0.5 | 4 | 91.3 | |

| ESBL-producing K. pneumoniae | This compound/Tazobactam | 32 | >32 | 65.6 | |

| ESBL Isolates (All) | This compound/Tazobactam | 0.38 | - | 96.6 | |

| ESBL Isolates (All) | Ceftazidime/Avibactam | 0.125 | - | 100 |

Interaction with Resistance Mechanisms

A crucial aspect of this compound's SAR is its ability to overcome prevalent resistance mechanisms in P. aeruginosa.

-

Stability to AmpC β-Lactamases: As mentioned, the C-3 side chain sterically hinders hydrolysis by the chromosomal AmpC β-lactamase (PDC) that is commonly overexpressed in resistant P. aeruginosa. However, mutations within the Ω-loop of the AmpC enzyme can alter its structure, expanding its substrate profile to efficiently hydrolyze this compound.

-

Susceptibility to ESBLs and Carbapenemases: this compound is labile to hydrolysis by many ESBLs (e.g., PER, GES, VEB types) and carbapenemases (KPC, VIM, NDM). The combination with tazobactam, a β-lactamase inhibitor, protects it from most ESBLs, thereby restoring its activity. Tazobactam does not, however, inhibit carbapenemases.

-

Evasion of Efflux Systems: this compound is a poor substrate for the Resistance-Nodulation-Division (RND) family of efflux pumps in P. aeruginosa, such as MexAB-OprM, which are responsible for extruding many other antibiotics. This property contributes significantly to its sustained potency.

-

PBP Alterations: While less common, mutations in the genes encoding PBPs, particularly PBP3 (encoded by ftsI), can reduce the binding affinity of this compound and lead to resistance.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium. Colonies are suspended in saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Preparation: A series of 2-fold serial dilutions of the antimicrobial agent (e.g., this compound/Tazobactam) is prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

-

Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Results are interpreted based on established breakpoints from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Penicillin-Binding Protein (PBP) Competition Assay

This assay measures the affinity of a β-lactam for its PBP targets.

-

Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a cell membrane fraction containing the PBPs.

-

Competition Reaction: The membrane preparation is incubated with various concentrations of the test compound (e.g., this compound or an analog) for a set period.

-

Labeling: A labeled β-lactam probe (e.g., fluorescent or radioactive penicillin) is added to the reaction. This probe will bind to any PBPs not already occupied by the test compound.

-

Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The labeled PBPs are visualized by fluorography or autoradiography.

-

Analysis: The concentration of the test compound that inhibits 50% of the binding of the labeled probe (IC₅₀) is determined. A lower IC₅₀ value indicates a higher affinity of the compound for that specific PBP.

Synthesis of this compound Analogs (General Scheme)

The synthesis of this compound and its analogs involves a multi-step process. A key reaction is the coupling of the C-7 side chain with the 7-aminocephem nucleus.

-

Activation of C-7 Side Chain: The thiadiazolyl-oximinoacetic acid derivative (the C-7 side chain precursor) is activated, for example, using methanesulfonyl chloride.

-

Synthesis of C-3 Side Chain: The complex pyrazole-based C-3 side chain is synthesized separately through a series of organic reactions.

-

Coupling to Cephem Nucleus: The synthesized C-3 side chain is attached to the 3-position of the 7-aminocephem core.

-

Amide Formation: The activated C-7 side chain is then coupled to the 7-amino group of the cephem nucleus to form the final amide bond.

-

Deprotection and Purification: Protecting groups used during the synthesis are removed, and the final compound is purified, often as a salt (e.g., sulfate), to yield the active pharmaceutical ingredient.

Visualized Pathways and Workflows

Caption: this compound enters the periplasm, evades efflux, and inhibits PBPs, blocking cell wall synthesis.

References

- 1. This compound/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound/Tazobactam: A New Cephalosporin and β-Lactamase Inhibitor Combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular mechanisms leading to this compound/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]

- 5. journals.asm.org [journals.asm.org]

Ceftolozane's Efficacy Against Multidrug-Resistant Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane, a novel cephalosporin, combined with the β-lactamase inhibitor tazobactam, presents a significant advancement in the therapeutic arsenal against multidrug-resistant (MDR) Gram-negative bacteria. This technical guide provides an in-depth analysis of this compound/tazobactam's spectrum of activity, particularly against challenging pathogens such as Pseudomonas aeruginosa and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. The document details the underlying mechanisms of action and resistance, presents a compilation of in vitro susceptibility data, and outlines the standardized experimental protocols for its evaluation.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a critical global health threat. Organisms such as Pseudomonas aeruginosa and ESBL-producing Enterobacterales are responsible for a substantial burden of healthcare-associated infections and are often resistant to multiple classes of antibiotics. This compound, a fifth-generation cephalosporin, was specifically designed to have enhanced activity against P. aeruginosa.[1] When combined with tazobactam, a well-established β-lactamase inhibitor, its spectrum is broadened to include many ESBL-producing organisms.[2][3] This guide serves as a comprehensive resource for understanding the microbiological profile of this compound/tazobactam.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It binds to essential penicillin-binding proteins (PBPs), thereby blocking the final transpeptidation step of peptidoglycan synthesis. This compound has demonstrated a high affinity for PBPs in P. aeruginosa and Escherichia coli.

Tazobactam, a β-lactamase inhibitor, protects this compound from degradation by many Class A and some Class C β-lactamases. This combination restores this compound's activity against bacteria that have acquired resistance through the production of these enzymes.

Spectrum of Activity: Quantitative Data

The in vitro activity of this compound/tazobactam against a range of multidrug-resistant bacteria has been extensively studied. The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit 50% (MIC50) and 90% (MIC90) of isolates, as well as overall susceptibility rates.

Table 1: Activity of this compound/Tazobactam against Multidrug-Resistant Pseudomonas aeruginosa

| Study Region/Year | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Citation(s) |

| Spain | 129 (MDR/XDR) | 2 | 4 | 92.2 | |

| U.S. (2012-2015) | 3,851 | 0.5 | 2 | 97.0 | |

| U.S. (2017) | 1,909 | 0.5 | 2 | 97.5 | |

| Europe-wide | 2,191 (MDR) | - | - | 53.2 | |

| Europe-wide | 2,191 (XDR) | - | - | 42.8 | |

| Singapore (2009-2020) | 195 (Carbapenem-nonsusceptible) | - | - | 37.9 |

Table 2: Activity of this compound/Tazobactam against ESBL-Producing Enterobacterales

| Organism | Study/Year | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) | Citation(s) |

| E. coli | Meta-analysis | - | 0.5 | 2 | 91.3 | |

| K. pneumoniae | Meta-analysis | - | - | - | 65.6 | |

| Enterobacterales | Qatar | 109 | <0.5 | <0.5 | 99.1 | |

| Enterobacterales | U.S. | 119 | - | - | >90 |

Mechanisms of Resistance

Resistance to this compound/tazobactam can emerge through various mechanisms. The most significant is the production of β-lactamases that are not inhibited by tazobactam, such as carbapenemases (e.g., KPC, NDM, VIM, IMP) and some Class D oxacillinases. Alterations in the target PBPs can also reduce the binding affinity of this compound. In P. aeruginosa, overexpression of the chromosomal AmpC β-lactamase, often due to mutations in regulatory genes, can also contribute to resistance. Unlike some other cephalosporins, this compound appears to be less affected by efflux pumps and porin channel loss in P. aeruginosa.

Experimental Protocols

The evaluation of this compound/tazobactam's efficacy relies on standardized in vitro and in vivo methodologies.

In Vitro Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

-

Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of this compound, with tazobactam maintained at a constant concentration (typically 4 mg/L), in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.

-

Inoculation and Incubation: Dispense the antimicrobial dilutions into 96-well microtiter plates. Inoculate each well with the prepared bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.

-

Disk Application: Aseptically apply a this compound/tazobactam disk (containing a specified amount of each drug) to the surface of the inoculated agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: Measure the diameter of the zone of growth inhibition around the disk. The zone size is interpreted as susceptible, intermediate, or resistant according to breakpoints established by regulatory bodies like CLSI or EUCAST.

In Vivo Efficacy Testing

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

-

Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antibiotic's activity.

-

Infection: A defined inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.

-

Treatment: At a specified time post-infection, treatment with this compound/tazobactam is initiated. Different dosing regimens can be evaluated.

-

Assessment of Bacterial Burden: At various time points, mice are euthanized, and the thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU) per gram of tissue is determined by plating serial dilutions of the homogenate.

-

Data Analysis: The efficacy of the treatment is determined by the reduction in bacterial burden compared to untreated control animals.

Conclusion

This compound/tazobactam is a valuable therapeutic option for infections caused by multidrug-resistant P. aeruginosa and ESBL-producing Enterobacterales. Its potent in vitro activity and demonstrated in vivo efficacy make it a critical tool in combating these challenging pathogens. A thorough understanding of its spectrum of activity, mechanisms of action, and potential for resistance is essential for its appropriate clinical use and for guiding future drug development efforts. Continuous surveillance of susceptibility patterns is crucial to monitor its long-term effectiveness.

References

The Journey of Ceftolozane: From Discovery to Synthesis

A Technical Guide for Drug Development Professionals

Ceftolozane is a fifth-generation cephalosporin antibiotic developed to combat challenging Gram-negative bacterial infections, particularly those caused by multidrug-resistant Pseudomonas aeruginosa.[1][2] This guide provides an in-depth exploration of its discovery, mechanism of action, and the intricate pathways developed for its chemical synthesis, tailored for researchers and professionals in the field of drug development.

Discovery and Rationale

The rise of antibiotic resistance among Gram-negative pathogens has created a pressing need for novel therapeutic agents.[3] this compound, also known as FR-264,205 or CXA-101, emerged from this need.[4] Its chemical structure is similar to that of ceftazidime, but a key modification at the 3-position of the cephem nucleus grants it potent activity against P. aeruginosa.[5] This structural enhancement allows this compound to effectively evade several common resistance mechanisms employed by this bacterium, including efflux pumps, porin channel loss, and modifications of penicillin-binding proteins (PBPs).

To broaden its spectrum of activity, this compound is combined with tazobactam, a well-established β-lactamase inhibitor. Tazobactam protects this compound from degradation by many Class A and some Class C β-lactamases, including extended-spectrum β-lactamases (ESBLs), thereby restoring its activity against a wider range of resistant bacteria. The combination, marketed as Zerbaxa®, is administered intravenously in a fixed 2:1 ratio of this compound to tazobactam.

Mechanism of Action

Like other β-lactam antibiotics, this compound's bactericidal effect stems from the inhibition of bacterial cell wall synthesis. It achieves this by binding to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a vital component of the bacterial cell wall. This interference leads to a weakening of the cell wall, ultimately causing cell lysis and death. This compound exhibits a high affinity for key PBPs in P. aeruginosa (PBP1b, PBP1c, and PBP3) and E. coli (PBP3).

The signaling pathway for this compound's mechanism of action is visualized below.

Caption: Mechanism of action of this compound leading to bacterial cell death.

Chemical Synthesis Pathways

The synthesis of this compound is a complex, multi-step process that has been detailed in various patents and scientific publications. A significant advancement in its production was the development of a palladium-mediated coupling to attach the side chain to the cephalosporin nucleus. Generally, the synthesis involves preparing the core cephalosporin structure and the complex side chains separately before coupling them and performing final deprotection steps.

Key intermediates in the synthesis of this compound sulfate include compounds often designated as (III) and (IV) in patent literature, which are reacted to form the final product.

General Synthesis Workflow

The overall logic of this compound synthesis involves the preparation of two key fragments followed by their coupling and subsequent deprotection. This modular approach allows for optimization of each step independently.

Caption: Generalized workflow for the chemical synthesis of this compound.

Key Synthetic Route and Experimental Protocol

One of the prominent synthetic routes starts from 7-aminocephalosporanic acid (7-ACA). The synthesis involves the acylation of the 7-amino group and the substitution at the C-3' position. The following protocol is a generalized representation based on patent literature.

Step 1: Preparation of the C-7 Side Chain Acylating Agent

The (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(1-carboxy-1-methylethoxyimino)acetic acid side chain is synthesized and activated for amide coupling. This typically involves protecting the carboxy and amino groups, followed by activation, for instance, as an acid chloride or with a coupling agent.

Step 2: Acylation of the Cephalosporin Core

The protected 7-amino cephalosporin core is acylated with the activated C-7 side chain.

-

Methodology: The protected cephalosporin intermediate is dissolved in a suitable organic solvent (e.g., dichloromethane). The activated side chain is added, often in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction. The reaction is stirred at a controlled temperature (e.g., 0-25 °C) until completion, monitored by techniques like HPLC.

Step 3: Introduction of the C-3 Side Chain

The C-3 side chain, a substituted pyrazole, is introduced onto the cephem nucleus. This is a crucial step, and various methods have been developed to achieve this transformation efficiently. One notable method involves the reaction of a C-3 activated intermediate (e.g., a C-3' halide or triflate) with the pre-synthesized pyrazole moiety.

-

Methodology: The C-7 acylated cephalosporin intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide). The pyrazole side chain is added, and the mixture is heated to facilitate the nucleophilic substitution reaction. Reaction progress is monitored by HPLC.

Step 4: Deprotection and Purification

The protecting groups on the carboxyl and amino functionalities are removed to yield crude this compound.

-

Methodology: The protected this compound is treated with a strong acid, such as trifluoroacetic acid (TFA), often in the presence of a scavenger like anisole, to cleave the protecting groups. Following deprotection, the crude product is precipitated, filtered, and washed. Purification is often achieved through crystallization or chromatographic techniques to achieve high purity. The pH of the solution is carefully maintained during these steps to improve the purity of the final product.

Step 5: Salt Formation

The purified this compound free base is converted to a stable, pharmaceutically acceptable salt, typically the sulfate salt.

-

Methodology: this compound is dissolved in a suitable solvent system, and a stoichiometric amount of sulfuric acid is added. The this compound sulfate salt precipitates and is collected by filtration, washed, and dried under vacuum.

The synthesis pathway is illustrated in the diagram below.

Caption: Key stages in the chemical synthesis of this compound Sulfate.

Quantitative Data from Synthesis

Quantitative data regarding reaction yields and conditions are often proprietary and detailed within patent literature. The following table summarizes representative data from published synthesis routes.

| Step | Reactants | Solvents | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

| Amide Coupling | Fully functionalized carbapenem, Pyrazole-urea | Not Specified | 1,3-bis(trimethylsilyl)urea (BSU), Potassium iodide | 78% | Not Specified | |

| Deprotection | Protected this compound | Dichloromethane | Trifluoroacetic acid (TFA), Anisole | >90% (Crude) | >95% (after purification) | |

| Crystallization | This compound Sulfate | DMAc/Acetone | Controlled anti-solvent addition | Not specified | >99% |

Note: Yields and purity can vary significantly based on the specific protecting groups used, the scale of the reaction, and the purification methods employed.

Conclusion

The development of this compound represents a significant step forward in the fight against multidrug-resistant Gram-negative bacteria. Its unique chemical structure, designed for potent antipseudomonal activity, coupled with the protective effects of tazobactam, provides a critical therapeutic option for clinicians. The synthesis of this compound is a testament to advanced organic chemistry, involving intricate steps to construct its complex molecular architecture. The patented routes, while challenging, have been optimized to produce the active pharmaceutical ingredient with high purity and reproducible yields, ensuring its availability for patients with severe bacterial infections. Further research into novel synthetic methodologies and process optimization remains a key area of interest for pharmaceutical scientists.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. news-medical.net [news-medical.net]

- 4. medkoo.com [medkoo.com]

- 5. This compound/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Ceftolozane/Tazobactam Against ESBL-Producing Enterobacteriaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae represent a significant global health threat due to their resistance to many commonly used β-lactam antibiotics. This technical guide provides an in-depth analysis of the in vitro activity of ceftolozane/tazobactam, a novel cephalosporin/β-lactamase inhibitor combination, against these challenging pathogens. This compound, a potent anti-pseudomonal cephalosporin, is inherently vulnerable to ESBLs.[1][2] The addition of tazobactam, a well-established β-lactamase inhibitor, protects this compound from degradation by most class A and some class C β-lactamases, thereby restoring its activity against many ESBL-producing strains.[3][4] This document summarizes key quantitative data from multiple studies, details the experimental protocols for assessing antimicrobial susceptibility, and provides visual representations of the mechanism of action and experimental workflows.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of this compound/tazobactam against ESBL-producing Enterobacteriaceae has been evaluated in numerous studies. The minimum inhibitory concentration (MIC) is a key metric, with MIC50 and MIC90 values representing the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Activity Against Escherichia coli

This compound/tazobactam demonstrates potent activity against ESBL-producing E. coli. A global meta-analysis reported pooled MIC50 and MIC90 values of 0.5 µg/mL and 2 µg/mL, respectively, with an overall susceptibility rate of 91.3%.[3] Another study focusing on isolates from Spanish medical centers found MIC50/90 values of 0.5/1 mg/L for ESBL-phenotype E. coli.

| Study Reference | Isolate Phenotype | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |

| Global Meta-analysis | ESBL-producing | 0.5 | 2 | 91.3 |

| CENIT Study (Spain) | ESBL phenotype | 0.5 | 1 | - |

| SMART 2016-2019 (China) | ESBL-producing | - | - | 89.3 |

Table 1: In Vitro Activity of this compound/Tazobactam against ESBL-Producing E. coli

Activity Against Klebsiella pneumoniae

The activity of this compound/tazobactam against ESBL-producing Klebsiella pneumoniae is more variable and generally lower than against E. coli. The same global meta-analysis reported pooled MIC50 and MIC90 values of 1 µg/mL and 32 µg/mL, respectively, with a pooled susceptibility of 65.6%. The CENIT study found higher MIC50/90 values of 4/16 mg/L for ESBL-phenotype Klebsiella spp. This reduced activity can be attributed to the presence of different ESBL variants, such as SHV-5 and CTX-M-15, which are less effectively inhibited by tazobactam.

| Study Reference | Isolate Phenotype | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility (%) |

| Global Meta-analysis | ESBL-producing | 1 | 32 | 65.6 |

| CENIT Study (Spain) | ESBL phenotype | 4 | 16 | - |

| SMART 2016-2019 (China) | ESBL-producing | - | - | 68.0 |

Table 2: In Vitro Activity of this compound/Tazobactam against ESBL-Producing K. pneumoniae

Activity Against Other Enterobacteriaceae

This compound/tazobactam also demonstrates activity against other ESBL-producing Enterobacteriaceae. One study reported that for ESBL-producing Enterobacter cloacae, the 50th and 90th percentile concentrations of tazobactam required to reduce the this compound MIC to 8 mg/L were 0.5 and 4 mg/L, respectively. In a study of Enterobacter cloacae complex clinical isolates, 67% of ESBL-producing strains were susceptible to this compound/tazobactam.

| Organism | Study Reference | Key Findings |

| Enterobacter cloacae | 90% of isolates had a this compound MIC of ≤4 mg/L with 4 mg/L of tazobactam. | |

| Enterobacter cloacae complex | 67% of ESBL-producing isolates were susceptible. | |

| Citrobacter freundii | Included in a study showing overall good activity of the combination. |

Table 3: In Vitro Activity of this compound/Tazobactam against Other ESBL-Producing Enterobacteriaceae

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antimicrobial susceptibility. The most common methods are broth microdilution and disk diffusion, with guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for MIC Determination

Broth microdilution is the reference method for determining the MIC of an antimicrobial agent.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test organism is prepared. This typically involves suspending isolated colonies in a sterile broth or saline to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for E. coli.

-

Panel Preparation: Serial two-fold dilutions of this compound, with a fixed concentration of tazobactam (typically 4 mg/L), are prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Quality Control: Reference strains, such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853, are tested concurrently to ensure the accuracy and reproducibility of the results.

Phenotypic Confirmation of ESBL Production

Phenotypic confirmation of ESBL production is essential for classifying bacterial isolates.

Protocol:

-

Initial Screening: Isolates showing elevated MICs to third-generation cephalosporins (e.g., ceftazidime, cefotaxime, or ceftriaxone >1 mg/L) are screened for potential ESBL production.

-

Confirmatory Test: The MIC of a third-generation cephalosporin is determined both alone and in combination with a β-lactamase inhibitor (e.g., clavulanic acid). A significant reduction in the MIC (e.g., a decrease of ≥3 two-fold dilutions) in the presence of the inhibitor confirms ESBL production. For Enterobacterales where chromosomal AmpC β-lactamase is common, cefepime with and without clavulanic acid can be used for confirmation.

Visualizations

Mechanism of Action of this compound/Tazobactam

References

- 1. In Vitro Activity of this compound Alone and in Combination with Tazobactam against Extended-Spectrum-β-Lactamase-Harboring Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of this compound Alone and in Combination with Tazobactam against Extended-Spectrum-β-Lactamase-Harboring Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global evaluation of the antibacterial activity of this compound/Tazobactam against ESBLs-producing Escherichia coli and Klebsiella pneumoniae: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound/tazobactam: a novel cephalosporin/β-lactamase inhibitor combination with activity against multidrug-resistant gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Fortress: Unraveling Ceftolozane's Stability Against AmpC β-Lactamases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftolozane, a fifth-generation cephalosporin, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. Its enhanced stability against the hydrolytic activity of AmpC β-lactamases is a cornerstone of its clinical efficacy. This technical guide delves into the molecular underpinnings of this stability, exploring the structural and mechanistic factors that protect this compound from degradation. We will examine the key interactions between this compound and the AmpC active site, the principal mechanisms of resistance that can emerge, and the experimental methodologies used to characterize these phenomena. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and overcome β-lactamase-mediated resistance.

Introduction: The Challenge of AmpC β-Lactamases

AmpC β-lactamases are a group of clinically significant enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins, and second- and third-generation cephalosporins.[1] These enzymes are typically encoded on the chromosome of several Gram-negative bacteria, including Pseudomonas aeruginosa, Enterobacter spp., and Citrobacter spp., and their expression can be induced in the presence of β-lactams. The overexpression of AmpC is a common mechanism of resistance, often leading to treatment failure.

This compound was specifically designed to be a poor substrate for many AmpC β-lactamases.[1] This inherent stability, coupled with its potent antipseudomonal activity, makes it a valuable therapeutic option. Understanding the molecular basis of this stability is crucial for predicting its long-term clinical utility and for the rational design of future antibiotics that can evade this prevalent resistance mechanism.

The Molecular Basis of this compound's Stability

The enhanced stability of this compound against AmpC hydrolysis is primarily attributed to its unique chemical structure.

Steric Hindrance from the C3-Side Chain

The most critical feature contributing to this compound's stability is its bulky and complex side chain at the C3 position of the dihydrothiazine ring.[2][3] This pyrazolium-containing side chain creates significant steric hindrance within the confines of the AmpC active site. This bulkiness physically obstructs the proper positioning of the β-lactam ring for nucleophilic attack by the catalytic serine residue (Ser64) of the enzyme. Molecular modeling studies have shown that this side chain clashes with key residues in the AmpC active site, preventing the formation of a stable acyl-enzyme intermediate, which is a necessary step in the hydrolysis of β-lactam antibiotics.

The Role of the C7-Side Chain

While the C3-side chain provides the primary steric shield, the aminothiazole ring and the 2-(2-amino-4-thiazolyl)-2-(Z)-methoxyiminoacetamido group at the C7 position also play a role in its interaction with penicillin-binding proteins (PBPs), the ultimate targets of β-lactam antibiotics.[4] This side chain is common to many extended-spectrum cephalosporins and is optimized for high-affinity binding to PBPs, leading to potent bactericidal activity.

Mechanisms of Resistance to this compound

Despite its intrinsic stability, resistance to this compound can emerge through two primary mechanisms involving the AmpC β-lactamase.

Overexpression of AmpC

The most common mechanism of resistance is the overexpression, or hyperproduction, of the AmpC enzyme. This is typically caused by mutations in genes that regulate ampC expression. In P. aeruginosa, this regulatory network involves several key proteins:

-

AmpD: A cytoplasmic N-acetyl-anhydromuramyl-L-alanine amidase that plays a crucial role in peptidoglycan recycling. Mutations in ampD lead to an accumulation of peptidoglycan precursors that act as inducers of ampC expression.

-

AmpR: A transcriptional regulator that binds to the ampC promoter region. In the presence of peptidoglycan-derived inducers, AmpR activates the transcription of ampC.

-

AmpG: A permease responsible for transporting peptidoglycan fragments from the periplasm into the cytoplasm.

-

DacB (PBP4): A D-alanyl-D-alanine carboxypeptidase involved in peptidoglycan synthesis. Mutations in dacB can also lead to AmpC overexpression.

Derepression of the ampC gene leads to a significant increase in the intracellular concentration of the AmpC enzyme, which can eventually overcome the inherent stability of this compound through a mass action effect.

Structural Modifications of the AmpC Enzyme

High-level resistance to this compound often involves not only AmpC overexpression but also structural alterations to the enzyme itself. These mutations, frequently occurring in and around the active site, can enhance the catalytic efficiency of AmpC against this compound. Key regions where these mutations are found include:

-

The Ω-loop: A flexible loop of amino acids that forms part of the active site. Substitutions within this loop (e.g., G183D, E247K) can alter its conformation, creating a more accommodating active site for the bulky side chain of this compound.

-

Vicinity of the active site: Mutations in residues near the active site can also impact the enzyme's catalytic activity. For example, substitutions like F147L have been shown to contribute to increased this compound hydrolysis.

The development of high-level resistance is often a multi-step process, requiring a combination of both AmpC overexpression and structural mutations.

Quantitative Data

The following tables summarize the minimum inhibitory concentrations (MICs) and kinetic parameters of this compound against P. aeruginosa with varying AmpC backgrounds.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against P. aeruginosa Strains

| Strain/Genotype | AmpC Expression | Key AmpC Mutations | This compound MIC (μg/mL) | Reference |

| Wild-Type (e.g., PAO1) | Basal | None | 0.5 - 2 | |

| AmpC Overexpression (e.g., ampD mutant) | High | None | 4 - 16 | |

| AmpC Structural Mutant + Overexpression | High | F147L, G183D, E247K | 32 - >128 |

Table 2: Kinetic Parameters of this compound against Purified AmpC β-Lactamases

| AmpC Variant | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) | Reference |

| Wild-Type | ~0.1 | >1000 | ~100 | |

| G183D Mutant | Increased | Decreased | Significantly Increased | |

| E247K Mutant | Increased | Decreased | Significantly Increased |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the interaction between this compound and AmpC β-lactamases.

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test organism (P. aeruginosa) is prepared in a saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound (in combination with a fixed concentration of tazobactam, typically 4 µg/mL) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth.

AmpC β-Lactamase Purification

Principle: Recombinant AmpC is overexpressed in a suitable host (e.g., E. coli) and purified using chromatographic techniques.

Protocol:

-

Cloning and Expression: The ampC gene from the desired P. aeruginosa strain is cloned into an expression vector, often with a polyhistidine (His) tag for affinity purification. The vector is transformed into an E. coli expression host.

-

Cell Culture and Induction: The E. coli cells are grown in a rich medium to a specific optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged AmpC is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed to remove unbound proteins, and the AmpC enzyme is eluted with a buffer containing a high concentration of imidazole.

-

Further Purification (Optional): Depending on the required purity, further purification steps such as ion-exchange chromatography or size-exclusion chromatography may be performed.

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Enzyme Kinetics

Principle: The kinetic parameters (kcat and Km) of AmpC-mediated hydrolysis of this compound are determined by measuring the rate of substrate depletion or product formation over time using a spectrophotometer.

Protocol:

-

Reaction Setup: Reactions are set up in a quartz cuvette containing a suitable buffer (e.g., phosphate buffer, pH 7.0) and the purified AmpC enzyme at a known concentration.

-

Substrate Addition: The reaction is initiated by adding varying concentrations of this compound.

-

Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength (typically around 260 nm) over time.

-

Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Whole Genome Sequencing (WGS)

Principle: WGS is used to identify mutations in the ampC gene and its regulatory genes in this compound-resistant isolates.

Protocol:

-

Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of the P. aeruginosa isolate.

-

Library Preparation: The extracted DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.

-

Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

-

Data Analysis: The sequencing reads are aligned to a reference P. aeruginosa genome. Single nucleotide polymorphisms (SNPs), insertions, and deletions are identified in the ampC gene and its regulatory genes (ampD, ampR, ampG, dacB) by comparing the sequence of the resistant isolate to that of a susceptible reference strain.

Visualizations

Signaling Pathway for AmpC Regulation

Caption: Regulation of AmpC β-lactamase expression in P. aeruginosa.

Experimental Workflow for Investigating this compound Resistance

Caption: Workflow for characterizing this compound resistance mechanisms.

This compound's Stability and Resistance Mechanisms

References

- 1. Molecular mechanisms leading to this compound/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Selection of AmpC β-Lactamase Variants and Metallo-β-Lactamases Leading to this compound/Tazobactam and Ceftazidime/Avibactam Resistance during Treatment of MDR/XDR Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound/tazobactam use and emergence of resistance: a 4-year analysis of antimicrobial susceptibility in Pseudomonas aeruginosa isolates in a tertiary hospital - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Ceftolozane's Potential Therapeutic Applications: A Technical Guide

Introduction: Ceftolozane is a fifth-generation cephalosporin antibiotic with a novel chemical structure that confers potent activity against a range of Gram-negative bacteria. In combination with the β-lactamase inhibitor tazobactam, this compound (C/T) is an established therapeutic option for complicated urinary tract infections, intra-abdominal infections, and hospital-acquired pneumonia. However, the unique properties of this compound suggest a broader therapeutic potential beyond its current clinical indications. This technical guide summarizes key early-stage, preclinical research exploring novel applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its emerging therapeutic profile, including detailed experimental methodologies and quantitative data.

Core Mechanism of Action

This compound exerts its bactericidal effect by binding to and inhibiting penicillin-binding proteins (PBPs), essential enzymes in the synthesis of the bacterial cell wall. This inhibition disrupts peptidoglycan cross-linking, leading to cell wall degradation and lysis. The addition of tazobactam protects this compound from hydrolysis by many, though not all, β-lactamase enzymes, thereby extending its spectrum of activity.

Investigational Area 1: Activity Against Biothreat Agents - Burkholderia pseudomallei

Burkholderia pseudomallei is a Tier 1 biothreat agent and the causative agent of melioidosis, a serious infection with a high mortality rate. Early-stage research has demonstrated the potent in vitro activity of this compound/tazobactam against this pathogen.

Quantitative Data: In Vitro Susceptibility of B. pseudomallei to this compound/Tazobactam

| Number of Isolates | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Reference |

| 56 (clinical) + 1 (NCTC) | 0.75 - 4 | 1.5 | 2.0 | [1][2] |

| 62 (32 clinical, 26 animal, 4 environmental) | Not specified | Not specified | ≤4 (for >90% of isolates) | [3] |

| 28 (clinical) | 0.75 - 1.0 | Not specified | Not specified | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination for B. pseudomallei

The in vitro activity of this compound/tazobactam against B. pseudomallei has been determined using standard antimicrobial susceptibility testing methods.

1. Isolate Preparation:

-

Clinical and environmental isolates of B. pseudomallei are cultured on appropriate agar plates.

-

A bacterial suspension is prepared in sterile saline or broth and adjusted to a 0.5 McFarland turbidity standard.

2. MIC Determination using Etest:

-

The bacterial suspension is uniformly streaked onto the surface of a Mueller-Hinton agar plate.

-

A this compound/tazobactam Etest strip, which contains a predefined gradient of the antibiotic, is placed on the agar surface.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the Etest strip.[3]

3. Quality Control:

-

Reference strains such as Staphylococcus aureus ATCC 29213 and Pseudomonas aeruginosa ATCC 27853 are included in each batch of testing to ensure the accuracy of the results.

Experimental Workflow: In Vitro Susceptibility Testing

Investigational Area 2: Activity Against Anaerobic Bacteria

While this compound/tazobactam is primarily known for its activity against aerobic Gram-negative bacteria, its potential against anaerobic organisms, particularly in the context of mixed infections such as complicated intra-abdominal infections (cIAI), has been explored.

Quantitative Data: In Vitro Susceptibility of Anaerobic Isolates to this compound/Tazobactam

| Organism | Number of Isolates | MIC50 (μg/mL) | MIC90 (μg/mL) |

| Bacteroides fragilis | Not specified | Not specified | 2 |

| Bacteroides thetaiotaomicron | Not specified | Not specified | 64 |

| Bacteroides vulgatus | Not specified | Not specified | 64 |

| Clostridium perfringens | 45 | Not specified | 0.5 |

Data from the ASPECT-cIAI study.

The variable activity against different species within the Bacteroides fragilis group suggests that for empirical treatment of infections where these organisms are suspected, combination with an agent with more reliable anti-anaerobic activity, such as metronidazole, is warranted.

Investigational Area 3: Activity Against Other Challenging Gram-Negative Pathogens

Early-stage research has also evaluated the efficacy of this compound/tazobactam against other multidrug-resistant (MDR) Gram-negative bacteria for which therapeutic options are limited.

Quantitative Data: In Vitro Susceptibility of Stenotrophomonas maltophilia and Achromobacter xylosoxydans

| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Susceptibility Rate (%) | Reference |

| S. maltophilia | 100 | >64 | >64 | Not applicable | |

| S. maltophilia | 12 | Not specified | Not specified | Inactive | |

| A. xylosoxydans | 11 | Not specified | Not specified | Inactive |

Current preclinical data indicate that this compound/tazobactam has limited to no activity against S. maltophilia and A. xylosoxydans.

Investigational Area 4: Novel Combination Therapies

To combat infections caused by highly resistant pathogens, particularly MDR Pseudomonas aeruginosa, preclinical studies have explored the synergistic potential of this compound/tazobactam in combination with other antimicrobial agents.

Experimental Protocol: In Vitro Synergy Testing

Synergy between this compound/tazobactam and other antibiotics can be assessed using methods such as checkerboard assays or time-kill studies.

1. Checkerboard Assay:

-

A 96-well microtiter plate is prepared with serial dilutions of this compound/tazobactam along the x-axis and a second antibiotic (e.g., amikacin, colistin) along the y-axis.

-

Each well is inoculated with a standardized bacterial suspension.

-

The plate is incubated, and the MIC of each drug alone and in combination is determined.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergy (FIC ≤ 0.5), additivity (0.5 < FIC ≤ 4), or antagonism (FIC > 4).

2. Time-Kill Assay:

-

Bacterial cultures are exposed to this compound/tazobactam alone, a second antibiotic alone, and the combination of both at specific concentrations (e.g., at their MICs).

-

Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Logical Relationship: Rationale for Combination Therapy

Conclusion

Early-stage research on this compound is beginning to delineate its potential therapeutic applications beyond its currently approved indications. The potent in vitro activity against the biothreat agent B. pseudomallei is a promising area for further investigation. While its activity against anaerobic bacteria is variable, these data provide important guidance for its use in mixed infections. The exploration of novel combination therapies is crucial for addressing the challenge of multidrug-resistant organisms. Continued preclinical research, including in vivo studies in relevant animal models, is essential to fully elucidate the therapeutic potential of this compound and to guide its future clinical development.

References

- 1. Activity of this compound-Tazobactam against Burkholderia pseudomallei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajtmh.org [ajtmh.org]

- 3. journals.asm.org [journals.asm.org]

- 4. In vitro susceptibility of Burkholderia pseudomallei isolates from Thai patients to this compound/tazobactam and ceftazidime/avibactam - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into Ceftolozane Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ceftolozane, combined with the β-lactamase inhibitor tazobactam, is a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa. However, the emergence of resistance to this combination poses a significant clinical challenge. This guide provides an in-depth overview of the core mechanisms underlying this compound resistance, detailed experimental protocols for their investigation, and quantitative data to support further research and development in this area.

Core Resistance Mechanisms

Initial investigations have identified several key mechanisms that contribute to this compound resistance. These primarily revolve around the enzymatic degradation of the antibiotic and alterations in its molecular targets.

-

Enzymatic Degradation: The most prominent mechanism is the hydrolysis of this compound by β-lactamases. While this compound is designed to be stable against the chromosomal AmpC β-lactamase of P. aeruginosa, resistance can emerge through two main pathways:

-

Overexpression of AmpC: Mutations in genes that regulate ampC expression, such as ampD, ampR, and dacB, can lead to the constitutive overproduction of the AmpC enzyme, effectively overwhelming the tazobactam inhibitor.

-

Structural Modifications of AmpC: Amino acid substitutions, insertions, or deletions within the AmpC protein, particularly in the Ω-loop, can alter its substrate specificity and enhance its hydrolytic activity against this compound.

-

Acquisition of Other β-Lactamases: The presence of extended-spectrum β-lactamases (ESBLs) like PER and GES types, and carbapenemases such as KPC, VIM, IMP, and NDM, can also confer resistance to this compound/tazobactam.

-

-

Target Modification: Alterations in the primary targets of this compound, the penicillin-binding proteins (PBPs), can also contribute to resistance. This compound has a high affinity for PBP1b, PBP1c, and PBP3. Mutations in the genes encoding these proteins, particularly ftsI (encoding PBP3), can reduce the binding affinity of the drug, leading to decreased susceptibility.

-

Efflux Pumps and Porin Loss: While this compound appears to be less affected by common efflux pump systems like Mex pumps compared to other β-lactams, their overexpression in combination with other resistance mechanisms may play a role. Reduced outer membrane permeability due to porin loss is also a potential, though less common, contributing factor.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data from studies investigating this compound resistance, providing a comparative overview of minimum inhibitory concentrations (MICs) and the impact of specific mutations.

Table 1: this compound/Tazobactam MICs in Susceptible and Resistant P. aeruginosa Isolates

| Isolate Type | This compound/Tazobactam MIC Range (μg/mL) | Key Resistance Mechanisms |

| Susceptible (Wild-Type) | 0.25 - 2 | None or basal level expression of AmpC |

| AmpC Overexpression | 8 - 32 | Mutations in ampD, ampR, dacB |

| AmpC Structural Variants | 16 - >256 | e.g., E247K, G183D, T96I, ΔG229-E247 in AmpC |

| Acquired β-Lactamases | 16 - >256 | Presence of ESBLs (e.g., GES-6) or carbapenemases |

| PBP3 Mutations | 4 - 16 | e.g., R504C in PBP3 |

Table 2: Key Mutations Associated with this compound Resistance in P. aeruginosa

| Gene | Mutation/Alteration | Effect on this compound/Tazobactam MIC |

| ampC | E247K | Significant increase |

| ampC | G183D/V | Significant increase |

| ampC | T96I | Significant increase |

| ampC | Deletion (e.g., ΔG229-E247) | High-level resistance |

| ampR | G154R, D135N/G | AmpC overexpression, increased MIC |

| ampD | Truncation/Inactivation | AmpC derepression, increased MIC |

| dacB (PBP4) | Inactivation | AmpC overexpression, increased MIC |

| ftsI (PBP3) | R504C | Increased MIC |

Visualizing Resistance Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for AmpC-mediated resistance and a typical experimental workflow for investigating this compound resistance.

Methodological & Application

Standard Operating Procedures for Ceftolozane Susceptibility Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftolozane is a novel cephalosporin antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa and certain Enterobacteriaceae. When combined with the β-lactamase inhibitor tazobactam, its spectrum of activity is enhanced to include many extended-spectrum β-lactamase (ESBL)-producing strains. Accurate and standardized antimicrobial susceptibility testing (AST) is crucial for guiding appropriate clinical use and for monitoring the emergence of resistance.

These application notes provide detailed standard operating procedures for determining the susceptibility of bacteria to this compound, primarily focusing on the reference broth microdilution method and the widely used disk diffusion method. The protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Key Principles of this compound Susceptibility Testing

The in vitro susceptibility of a bacterial isolate to this compound is determined by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition around an antibiotic-impregnated disk. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The zone of inhibition in disk diffusion is correlated with the MIC. These values are then interpreted using clinical breakpoints established by regulatory bodies like CLSI and EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing the broth microdilution method to determine the MIC of this compound, following CLSI guidelines.[1][2][3]

Materials:

-

This compound/tazobactam analytical powder

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)[4][5]

Procedure:

-

Preparation of this compound/Tazobactam Stock Solution:

-

Prepare a stock solution of this compound with a constant concentration of tazobactam (typically 4 µg/mL). The this compound concentrations should be prepared in a two-fold dilution series.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Create a serial two-fold dilution of the this compound/tazobactam stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.016/4 to 256/4 µg/mL).

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation of Microtiter Plates:

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpreting Results:

-

Following incubation, visually inspect the plates for bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Interpret the MIC values according to the current CLSI or EUCAST breakpoint tables.

-

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative test that provides a presumptive categorization of an organism's susceptibility to this compound.

Materials:

-

This compound/tazobactam disks (30 µg/10 µg)

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

Quality control (QC) bacterial strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum as described in the broth microdilution protocol, standardized to a 0.5 McFarland turbidity.

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

-

-

Application of Disks:

-

Aseptically apply a this compound/tazobactam (30 µg/10 µg) disk to the surface of the inoculated agar plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpreting Results:

-

After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter.

-

Interpret the zone diameter according to the current CLSI or EUCAST breakpoint tables.

-

Data Presentation

Table 1: CLSI and EUCAST MIC Breakpoints for this compound/Tazobactam (µg/mL)

| Organism Group | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) |

| Enterobacteriaceae | ≤2/4 / 4/4 / ≥8/4 | ≤1 / >1 |

| Pseudomonas aeruginosa | ≤4/4 / 8/4 / ≥16/4 | ≤4 / >4 |

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are for this compound concentration with a fixed tazobactam concentration of 4 µg/mL. Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.

Table 2: CLSI and EUCAST Disk Diffusion Zone Diameter Breakpoints for this compound/Tazobactam (30 µg/10 µg) (mm)

| Organism Group | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/R) |

| Enterobacteriaceae | ≥23 / 20-22 / ≤19 | ≥24 / <24 |

| Pseudomonas aeruginosa | ≥21 / 17-20 / ≤16 | Not yet defined |

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are subject to change and the latest versions of CLSI M100 and EUCAST breakpoint tables should be consulted.

Table 3: Quality Control Ranges for this compound/Tazobactam

| Quality Control Strain | MIC (µg/mL) | Disk Diffusion Zone Diameter (mm) |

| Escherichia coli ATCC® 25922™ | 0.12/4 - 0.5/4 | 24 - 30 |

| Pseudomonas aeruginosa ATCC® 27853™ | 0.25/4 - 1/4 | 24 - 30 |

| Klebsiella pneumoniae ATCC® 700603™ | 0.5/4 - 2/4 | 20 - 27 |

| Escherichia coli ATCC® 35218™ | 0.06/4 - 0.25/4 | 26 - 32 |

QC ranges are based on CLSI guidelines and should be verified against the current CLSI M100 document.

Visualizations

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Caption: Logical Relationship for Interpreting this compound Susceptibility Results.

References

- 1. This compound-Tazobactam Activity against Pseudomonas aeruginosa Clinical Isolates from U.S. Hospitals: Report from the PACTS Antimicrobial Surveillance Program, 2012 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Performance of this compound-Tazobactam Etest, MIC Test Strips, and Disk Diffusion Compared to Reference Broth Microdilution for β-Lactam-Resistant Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iacld.com [iacld.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. media.beckmancoulter.com [media.beckmancoulter.com]

Application Notes and Protocols for In Vivo Efficacy Studies of Ceftolozane in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting in vivo efficacy studies of Ceftolozane, a novel cephalosporin antibiotic, in various animal models of bacterial infection. The protocols are designed to be a practical guide for researchers in the field of infectious diseases and drug development.

Murine Pneumonia Model

This model is instrumental in evaluating the efficacy of this compound against acute pulmonary infections, particularly those caused by Pseudomonas aeruginosa.

Experimental Protocol

A detailed protocol for a murine model of P. aeruginosa acute pneumonia is as follows:

-

Animal Specification: Specific pathogen-free (SPF) female BALB/c mice, 6 weeks old, are typically used.

-

Acclimatization: Animals should be acclimatized for 3-5 days upon arrival in the animal facility.

-

Bacterial Preparation:

-

Streak the desired P. aeruginosa strain (e.g., PA14) from a -80°C stock onto a Luria-Bertani (LB) agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into LB broth and culture for 16 hours at 37°C with shaking (200 rpm).

-

Dilute the overnight culture 1:100 in fresh LB broth and grow to the desired optical density.

-

-

Infection Induction:

-

Anesthetize the mice.

-

Induce infection via intranasal inoculation of the bacterial suspension. This method is less invasive than direct tracheal injection.

-

-

Therapeutic Intervention:

-

Initiate treatment with this compound and comparator antibiotics at a specified time post-infection.

-

Administer drugs via a clinically relevant route, such as subcutaneous or intravenous injection.

-

-

Efficacy Endpoints:

-

Bacterial Load: At 48 hours post-treatment, euthanize the animals, aseptically remove the lungs, and homogenize the tissue. Perform serial dilutions and plate on appropriate agar to determine the colony-forming units (CFU) per gram of lung tissue. This compound has been shown to reduce the bacterial load by 3-4 log10 CFU/g of lung.[1]

-

Survival Studies: Monitor animal survival over a defined period post-infection.

-

Histopathology: Collect lung tissue for histological examination to assess lung damage and inflammation.

-

Inflammatory Markers: Measure levels of proinflammatory cytokines (e.g., TNF-α, IL-1β, MIP-2) and myeloperoxidase activity in lung homogenates to evaluate the impact on the host inflammatory response.[1]

-

Quantitative Data Summary

| Treatment Group | Bacterial Load Reduction (log10 CFU/g of lung) | Reference |

| This compound | 3-4 | [1] |

Experimental Workflow

Rabbit Pneumonia Model

This model allows for the investigation of this compound's efficacy in a larger animal species, which can provide data that is more translatable to human clinical scenarios.

Experimental Protocol

-

Animal Specification: New Zealand White rabbits are commonly used.

-

Neutropenia Induction (if applicable): For studies in immunocompromised hosts, neutropenia can be induced using agents like cytosine arabinoside and methylprednisolone.[2]

-

Infection Induction: Establish pneumonia by direct endotracheal inoculation of P. aeruginosa (e.g., 1 x 10⁸–10⁹ CFUs) to induce tracheobronchial colonization that progresses to bronchopneumonia.[2]

-